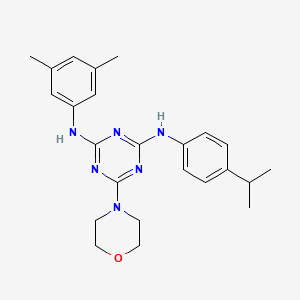

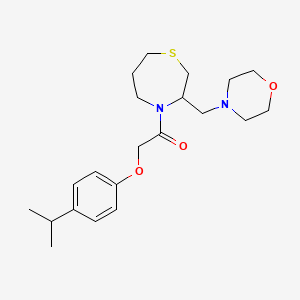

N2-(3,5-二甲基苯基)-N4-(4-异丙基苯基)-6-吗啉基-1,3,5-三嗪-2,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazine derivatives, including compounds like N2-(3,5-Dimethylphenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, often involves cyclization reactions, nucleophilic substitutions, and the use of morpholine as a substituent to enhance solubility and reactivity. Techniques such as acid-catalyzed deprotection and spontaneous dimerization are employed to synthesize macrocycles derived from substituted triazines, showcasing the versatility of the triazine ring in forming complex architectures (Yepremyan et al., 2018).

Molecular Structure Analysis

The molecular structure of triazine derivatives is confirmed using various spectroscopic methods such as NMR, mass spectrometry, and single-crystal X-ray diffraction. Studies have detailed the precise structure of similar triazine compounds, providing insights into their conformational preferences and the impact of substituents on their overall geometry (Geng et al., 2023).

Chemical Reactions and Properties

Triazine derivatives participate in a range of chemical reactions, showcasing their reactivity and potential for further functionalization. For instance, iodine-mediated heterocyclization has been reported for synthesizing 6-alkylthio-1,3,5-triazine-2,4-diamines, demonstrating the triazine ring's ability to undergo substitution reactions that extend its utility in organic synthesis (Liu et al., 2023).

Physical Properties Analysis

The physical properties of triazine derivatives, including solubility, melting points, and crystalline structure, are closely tied to their molecular architecture. Single-crystal X-ray diffraction studies reveal the solid-state conformations of these compounds, highlighting the effects of substituents on their packing and hydrogen-bonding patterns (Fridman et al., 2003).

Chemical Properties Analysis

The chemical properties of triazine derivatives, such as reactivity towards nucleophiles, electrophiles, and other organic reagents, are essential for understanding their behavior in various chemical contexts. For example, the reaction of triazine compounds with secondary amines to form amides and esters underscores their utility as intermediates in organic synthesis (Kunishima et al., 1999).

科学研究应用

当然!以下是对 N2-(3,5-二甲基苯基)-N4-(4-异丙基苯基)-6-吗啉基-1,3,5-三嗪-2,4-二胺(也称为 N2-(3,5-二甲基苯基)-6-(吗啉-4-基)-N4-[4-(丙烷-2-基)苯基]-1,3,5-三嗪-2,4-二胺)的科学研究应用的全面分析:

抗癌研究

该化合物因其抑制参与癌细胞增殖的特定酶和途径的能力,在抗癌研究中展现出潜力。 其三嗪核心以其抗癌特性而闻名,使其成为开发新型抗癌疗法的有希望的候选者 .

抗菌应用

该化合物的结构使其能够与微生物细胞膜和蛋白质相互作用,使其对多种细菌和真菌有效。 这使其成为开发对抗耐药菌株的新型抗菌剂的有价值的候选者 .

抗炎药

研究表明,该化合物可以调节炎症通路,减少促炎细胞因子的产生。 这使其成为治疗关节炎和炎症性肠病等炎症性疾病的潜在候选者 .

抗病毒研究

该化合物抑制病毒复制酶的能力使其成为抗病毒研究的关注对象。 它可以被开发成治疗病毒感染的药物,包括由 RNA 病毒引起的感染 .

神经保护剂

研究表明,该化合物可以保护神经元免受氧化应激和细胞凋亡。 这表明其在治疗阿尔茨海默病和帕金森病等神经退行性疾病中的潜在用途 .

心血管研究

该化合物已被发现具有血管扩张作用,这有助于控制高血压和其他心血管疾病。 其调节钙通道的能力在这方面特别有利 .

抗糖尿病应用

研究表明,该化合物可以增强胰岛素敏感性和降低血糖水平,使其成为开发新型抗糖尿病药物的潜在候选者 .

抗氧化特性

该化合物的结构使其能够有效地清除自由基,提供抗氧化益处。 这种特性在开发治疗氧化应激相关疾病的药物方面很有价值 .

这些应用突出了 N2-(3,5-二甲基苯基)-N4-(4-异丙基苯基)-6-吗啉基-1,3,5-三嗪-2,4-二胺在各个科学研究领域的通用性和潜力。

属性

IUPAC Name |

2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-4-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O/c1-16(2)19-5-7-20(8-6-19)25-22-27-23(26-21-14-17(3)13-18(4)15-21)29-24(28-22)30-9-11-31-12-10-30/h5-8,13-16H,9-12H2,1-4H3,(H2,25,26,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFUDQQCQPPPAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(C)C)N4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2486749.png)

![[1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B2486750.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2486752.png)

![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2486755.png)

![N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide](/img/structure/B2486758.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2486760.png)

![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486767.png)

![[2-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B2486769.png)